Deflectin 2b
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Overview
Description
Deflectin 2b is a member of the deflectin family, a group of antibiotic chemicals produced by the fungus Aspergillus deflectus. These compounds are characterized by a 6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione core structure. This compound is a yellow crystalline substance when pure and is known for its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deflectin 2b is synthesized through a series of chemical reactions starting from basic organic compounds. The synthetic route involves the formation of the 6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione core, followed by the addition of a specific side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Aspergillus deflectus. The fungus is cultured in a nutrient-rich medium, and the deflectin compounds are extracted from the mycelia. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Deflectin 2b undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Deflectin 2b has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of azaphilones.
Biology: this compound is studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: The compound is investigated for its potential use as an antibiotic and its ability to inhibit the growth of pathogenic bacteria and fungi.
Mechanism of Action
The mechanism of action of Deflectin 2b involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific molecular pathways involved in cell wall synthesis and membrane stability, making it effective against a wide range of microorganisms .
Comparison with Similar Compounds
Deflectin 2b is similar to other deflectin compounds, such as Deflectin 1a, 1b, 1c, and 2a. These compounds share the same core structure but differ in their side chains. The uniqueness of this compound lies in its specific side chain, which is two atoms longer than that of Deflectin 2a. This structural difference contributes to its distinct biological activity and properties .
List of Similar Compounds
- Deflectin 1a
- Deflectin 1b
- Deflectin 1c
- Deflectin 2a
Properties
CAS No. |
79495-63-9 |
---|---|
Molecular Formula |
C26H34O5 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(6aR)-3,6a-dimethyl-9-[(2S)-2-methyldodecanoyl]furo[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C26H34O5/c1-5-6-7-8-9-10-11-12-13-17(2)24(28)22-23-20-16-30-18(3)14-19(20)15-21(27)26(23,4)31-25(22)29/h14-17H,5-13H2,1-4H3/t17-,26-/m0/s1 |
InChI Key |
VWGYSDWIZCHBOH-QLXKLKPCSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C)C(=O)C1=C2C3=COC(=CC3=CC(=O)[C@@]2(OC1=O)C)C |
Canonical SMILES |
CCCCCCCCCCC(C)C(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C |
Origin of Product |
United States |
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